METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a hexafluorinated propan-2-yl group, a pyridin-3-yl formamido group, and a cyclohepta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. The initial step often includes the formation of the hexafluorinated propan-2-yl group through the reaction of hydrogen fluoride with isopropanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hexafluorinated propan-2-yl group and the pyridin-3-yl formamido group play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A related compound with similar hexafluorinated structure.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another compound with a hexafluorinated propan-2-yl group but different substituents.
1,1,1,2,3,3-Hexafluoropropyl methyl ether: A compound with a hexafluorinated propyl group and a methoxy substituent.
Uniqueness
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a hexafluorinated propan-2-yl group, a pyridin-3-yl formamido group, and a cyclohepta[b]thiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(pyridine-3-carbonylamino)propan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O3S/c1-32-17(31)14-12-7-3-2-4-8-13(12)33-16(14)29-18(19(21,22)23,20(24,25)26)28-15(30)11-6-5-9-27-10-11/h5-6,9-10,29H,2-4,7-8H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCJLWRFTZJYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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